Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate
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Overview
Description
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate is an organic compound with a complex structure that includes a benzoyl group, a chloro substituent, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate typically involves the following steps:
Nitration: The starting material, 2-chlorobenzoic acid, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Acylation: The amino group is acylated with 3,5-dimethylbenzoyl chloride in the presence of a base like pyridine to form the amide.
Esterification: Finally, the carboxylic acid group is esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Substitution: Products include amides or thioesters.
Reduction: The primary alcohol derivative.
Hydrolysis: The corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibitors due to its structural features.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and analgesic drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-5-[(dimethylamino)sulfonyl]benzoate
- Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate
- Methyl 3-amino-4-[(2-(dimethylamino)ethyl)amino]benzoate
Uniqueness
Methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 3,5-dimethylbenzoyl group, in particular, differentiates it from other similar compounds and may enhance its potential as a pharmaceutical agent.
Properties
Molecular Formula |
C17H16ClNO3 |
---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
methyl 2-chloro-5-[(3,5-dimethylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C17H16ClNO3/c1-10-6-11(2)8-12(7-10)16(20)19-13-4-5-15(18)14(9-13)17(21)22-3/h4-9H,1-3H3,(H,19,20) |
InChI Key |
YXFGWOJFJRBMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)OC)C |
Origin of Product |
United States |
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